Diethyl 3-bromopyridine-2,4-dicarboxylate
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Overview
Description
Diethyl 3-bromopyridine-2,4-dicarboxylate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-bromopyridine-2,4-dicarboxylate typically involves the bromination of diethyl pyridine-2,4-dicarboxylate. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromopyridine-2,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, or Negishi couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Diethyl 3-bromopyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which diethyl 3-bromopyridine-2,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of diverse molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-bromopyridine-2,6-dicarboxylate
- Diethyl 2-bromopyridine-3,5-dicarboxylate
- Diethyl 2,4-dibromopyridine-3,5-dicarboxylate
Uniqueness
Diethyl 3-bromopyridine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C11H12BrNO4 |
---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
diethyl 3-bromopyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12BrNO4/c1-3-16-10(14)7-5-6-13-9(8(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
BNGNZMMOWUVKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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